N1,N3-Diethylbenzene-1,3-diamine
Overview
Description
N1,N3-Diethylbenzene-1,3-diamine is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . This compound is used in various fields of research and industry .
Synthesis Analysis
The synthesis of this compound involves the use of ethanol and m-Phenylenediamine . The yield of this reaction is approximately 70% . There are also other synthetic routes available for the preparation of 1,3-diamines .Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, 1,3-diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Scientific Research Applications
Catalysis and Organic Synthesis
- N1,N3-Diethylbenzene-1,3-diamine is used in palladium-catalyzed diamination of unactivated alkenes, serving as a key component in the synthesis of cyclic diamine derivatives. This process highlights the compound's role in creating complex organic molecules through intra/intermolecular reactions (Sibbald & Michael, 2009).
Polymer Science
- In the field of polymer science, similar diamine compounds have been utilized to synthesize various types of polyimides, demonstrating the compound's importance in creating materials with specific properties like high thermal stability and mechanical strength (Liaw & Liaw, 1996).
Metal-Organic Frameworks (MOFs)
- The compound has applications in the development of metal-organic frameworks (MOFs), where its derivatives are used to create structures with potential uses in sensing and environmental remediation. For instance, Zn-based MOFs utilizing similar diamine compounds have shown sensitivity in detecting various ions and compounds in water, showcasing their potential in environmental monitoring and treatment (Xu et al., 2020).
Ligand Chemistry
- Diamine compounds like this compound are significant in ligand chemistry, where they act as coordinating agents in the formation of complex metal-ligand structures. These complexes have varied applications, ranging from catalysis to the development of materials with unique optical properties (Draper et al., 2004).
Corrosion Inhibition
- Novel aromatic diamine compounds, structurally related to this compound, have been investigated as corrosion inhibitors. Their effectiveness in protecting metals like steel in corrosive environments highlights their potential in industrial applications, particularly in extending the life of metal components (Singh & Quraishi, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a type of 1,3-diamine, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 2.21 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.
Action Environment
The action of N1,N3-Diethylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry, at room temperature . Furthermore, its solubility could influence its action and efficacy. It is soluble with a solubility of 0.468 mg/ml . .
Biochemical Analysis
Biochemical Properties
N1,N3-Diethylbenzene-1,3-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . The compound acts as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound can also interact with DNA, affecting gene expression by modulating the binding of transcription factors . Additionally, this compound can induce conformational changes in proteins, impacting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health . At higher doses, this compound can cause toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, with significant adverse effects occurring at doses above a certain threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . The compound can affect the metabolism of other substances by inhibiting these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can be metabolized by other enzymes, resulting in the formation of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, particularly the liver, where it exerts its effects on metabolic processes . Its distribution is influenced by factors such as lipophilicity and binding affinity to transport proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, with specific effects observed in different cellular compartments . The compound may be directed to specific organelles through targeting signals and post-translational modifications .
Properties
IUPAC Name |
1-N,3-N-diethylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUWOAUYCBLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343636 | |
Record name | N1,N3-Diethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-99-8 | |
Record name | N1,N3-Diethylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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